N,N'-Dimethylphlegmarine

Description

N,N’-Dimethylphlegmarine is a nitrogen-containing organic compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of two methyl groups attached to the nitrogen atoms, which significantly influence its reactivity and interactions with other molecules.

Properties

CAS No. |

66834-90-0 |

|---|---|

Molecular Formula |

C18H34N2 |

Molecular Weight |

278.5 g/mol |

IUPAC Name |

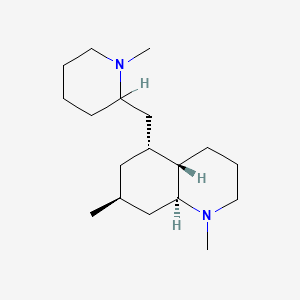

(4aS,5R,7S,8aS)-1,7-dimethyl-5-[(1-methylpiperidin-2-yl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |

InChI |

InChI=1S/C18H34N2/c1-14-11-15(13-16-7-4-5-9-19(16)2)17-8-6-10-20(3)18(17)12-14/h14-18H,4-13H2,1-3H3/t14-,15+,16?,17-,18-/m0/s1 |

InChI Key |

VUYBAOJMKXWHTC-MPBYHJMHSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]2CCCN([C@H]2C1)C)CC3CCCCN3C |

Canonical SMILES |

CC1CC(C2CCCN(C2C1)C)CC3CCCCN3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethylphlegmarine typically involves the reaction of phlegmarine with methylating agents under controlled conditions. One common method is the methylation of phlegmarine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of N,N’-Dimethylphlegmarine often employs continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethylphlegmarine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N’-dimethylphlegmarine oxide using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of N,N’-Dimethylphlegmarine can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.

Substitution: It can participate in nucleophilic substitution reactions where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

Oxidation: N,N’-Dimethylphlegmarine oxide.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N,N'-Dimethylphlegmarine has been investigated for its potential therapeutic applications. Its structural similarity to known pharmacologically active compounds suggests it may exhibit various biological activities.

- Neuroprotective Effects : Recent studies indicate that this compound may have neuroprotective properties. Research involving animal models has shown that the compound can mitigate oxidative stress in neuronal cells, which is crucial for conditions like Parkinson's disease. The synthesis of derivatives like N,N-Dimethylglycine-Amantadine has demonstrated enhanced dopaminergic activity, suggesting that modifications of this compound could lead to more effective treatments for neurodegenerative diseases .

- Antimicrobial Activity : Preliminary findings suggest that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Neurobiology

The compound's role in neurobiology is particularly noteworthy. Research has focused on its effects on neurotransmitter systems and its potential to enhance cognitive functions.

- Cognitive Enhancement : Studies have evaluated the impact of this compound on cognitive performance in animal models. Results from behavioral tests indicate improvements in memory and learning, attributed to its influence on cholinergic pathways .

- Mechanism of Action : The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may modulate neurotransmitter release and receptor sensitivity, contributing to its neuroprotective and cognitive-enhancing effects .

Environmental Science

In addition to its biological applications, this compound has been studied for its environmental implications.

- Biodegradation Studies : Research has explored the biodegradability of this compound in various environmental conditions. Findings suggest that certain microbial communities can effectively degrade the compound, which could be beneficial for bioremediation efforts aimed at reducing environmental pollutants .

- Toxicological Assessments : Toxicological studies have assessed the safety profile of this compound. Evaluations indicate low toxicity levels at environmentally relevant concentrations, making it a candidate for further study in environmental applications .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects in Parkinson's Disease Models

A study conducted on mice models of Parkinson's disease evaluated the effects of this compound on motor coordination and memory retention. Results indicated significant improvements compared to control groups, suggesting potential therapeutic benefits for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N,N’-Dimethylphlegmarine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethyl groups enhances its binding affinity and specificity towards these targets. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethylformamide: A widely used solvent with similar structural features but different reactivity and applications.

N,N-Dimethylacetamide: Another solvent with comparable properties but distinct uses in organic synthesis and industrial processes.

N,N-Dimethylglycine: A compound with similar methylation but different biological roles and applications.

Uniqueness

N,N’-Dimethylphlegmarine stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound in both research and industrial applications.

Biological Activity

N,N'-Dimethylphlegmarine is a compound derived from marine sources, particularly notable for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a marine alkaloid. Its chemical structure is characterized by the presence of two methyl groups attached to a phlegmarine backbone, which is derived from marine organisms. This structural modification is significant as it influences the compound's biological properties.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain strains. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

2. Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby providing protective effects against cellular damage.

3. Anti-inflammatory Effects

This compound has been implicated in reducing inflammation through various pathways. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound found that it significantly reduced the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), confirming its potential for therapeutic applications in treating infections caused by these pathogens.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that this compound could reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. The compound increased the levels of glutathione (GSH) and superoxide dismutase (SOD), suggesting its role in enhancing cellular defense mechanisms against oxidative damage.

Case Study 3: Anti-inflammatory Mechanism Investigation

Research involving animal models showed that administration of this compound led to a significant decrease in paw edema induced by carrageenan. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its anti-inflammatory potential.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.